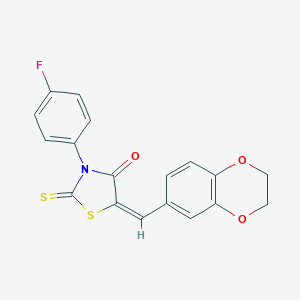
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H12FNO3S2 and its molecular weight is 373.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Introduction
The compound 5-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C16H14N2O2S
- Molecular Weight : 302.36 g/mol
- CAS Number : 315694-84-9
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one showed effective antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.015 to 0.24 mg/mL against various fungal strains . The compound's structure may enhance its interaction with microbial targets.
Anticancer Activity
Thiazolidinones have been reported to possess anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation. For instance, in a study assessing the cytotoxic effects of synthesized thiazolidinones on human cancer cell lines, certain derivatives exhibited IC50 values as low as 0.028 μM against specific protein kinases associated with cancer progression . This suggests that the compound may interfere with critical signaling pathways in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinones has also been explored. Compounds with similar structures have been found to reduce inflammatory markers in vitro and in vivo models. The incorporation of specific substituents on the thiazolidinone scaffold appears to enhance these effects, making it a promising candidate for further development in treating inflammatory diseases .
The biological activity of thiazolidinones is often attributed to their ability to interact with various biological targets:
- Protein Kinases : The compound may inhibit key kinases involved in cell signaling pathways.
- Enzymatic Inhibition : It might act as an inhibitor of enzymes that play roles in inflammation and cancer progression.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Cytotoxicity Assessment :
- Structure-Activity Relationship (SAR) :
Propiedades
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTIQBOTFQUSJE-MHWRWJLKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














